molecular formula C8H14N4S B1468312 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine CAS No. 1352999-69-9

3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1468312
CAS No.: 1352999-69-9
M. Wt: 198.29 g/mol
InChI Key: CFRXMQZWFQSOCZ-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine (CAS 1352999-69-9) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-thiadiazole core, a privileged scaffold known as a bioisostere for pyrimidine and other aromatic rings, which can enhance lipophilicity and improve cell permeability in bioactive molecules . The structural motif of 2-amino-1,3,4-thiadiazole has been extensively investigated as a potential scaffold for developing promising antimicrobial agents, with many derivatives demonstrating activity against a broad spectrum of pathogenic bacteria and fungi . With a molecular formula of C8H14N4S and a molecular weight of 198.29 g/mol , this compound serves as a versatile chemical intermediate. Its 95% purity makes it suitable for robust synthetic applications . Researchers value this amine derivative for its potential in constructing more complex molecules aimed at various biological targets, given that amine groups are present in over 75% of drug candidates . Handle with care; this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Product Specifications: • CAS Number: 1352999-69-9 • Molecular Formula: C8H14N4S • Molecular Weight: 198.29 g/mol • Purity: ≥95% Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation .

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-8-10-7(11-13-8)6-12-4-2-1-3-5-12/h1-6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRXMQZWFQSOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine typically involves:

  • Formation of the 1,2,4-thiadiazole core.
  • Introduction of the amino group at the 5-position.
  • Functionalization at the 3-position with a piperidin-1-ylmethyl substituent through nucleophilic substitution or alkylation reactions.

This approach is consistent with the general methods used for synthesizing substituted thiadiazoles, where thiosemicarbazide or hydrazine derivatives react with carbon disulfide or related reagents to form the thiadiazole ring, followed by substitution reactions to install desired groups.

Synthesis of the 1,2,4-Thiadiazole Core

A common route to the thiadiazole ring involves the cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions:

  • Step 1: Thiosemicarbazide is suspended in absolute ethanol.
  • Step 2: Anhydrous sodium carbonate and carbon disulfide are added gradually with stirring.
  • Step 3: The mixture is refluxed for several hours (e.g., 5 hours), then cooled.
  • Step 4: The reaction mixture is acidified with concentrated hydrochloric acid, precipitating 2-amino-5-mercapto-1,3,4-thiadiazole as a yellow powder with good yield (~70%) and characteristic IR signals confirming NH2 and C=S groups.

This intermediate is crucial as it provides the thiadiazole ring with reactive sites for further functionalization.

Introduction of the Piperidin-1-ylmethyl Group at the 3-Position

The functionalization at the 3-position with a piperidin-1-ylmethyl group can be achieved by nucleophilic substitution or alkylation of the thiadiazole ring or its derivatives:

  • One approach involves reacting the mercapto-thiadiazole intermediate with alkyl halides bearing piperidine moieties under basic conditions (e.g., potassium hydroxide in ethanol) to form 3-(piperidin-1-ylmethyl)-substituted thiadiazoles.

  • Alternatively, nucleophilic aromatic substitution on tosylated or halogenated thiadiazole derivatives with piperidine can be performed. For example, a tosylated imidazo[1,2-d]thiadiazole derivative is reacted with piperidine in DMF with triethylamine at room temperature for several hours to yield the piperidinyl-substituted product with moderate to good yields (~59%).

Amination at the 5-Position

The amino group at the 5-position is generally introduced during the formation of the thiadiazole ring itself, as seen in the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole. The amino functionality remains intact through subsequent substitution reactions, or it can be introduced via selective amination reactions on halogenated thiadiazole intermediates.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to form thiadiazole Thiosemicarbazide, Na2CO3, CS2, reflux in ethanol, acidify ~70 Formation of 2-amino-5-mercapto-1,3,4-thiadiazole
2 Alkylation/nucleophilic substitution Piperidine, alkyl halide or tosylated thiadiazole, DMF, Et3N, RT 59-70 Installation of piperidin-1-ylmethyl group
3 Purification Recrystallization or chromatography - To obtain pure 3-(piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine

Summary Table of Preparation Methods

Method Aspect Description Reference
Core ring formation Cyclization of thiosemicarbazide with carbon disulfide under basic reflux, acidification to yield amino-mercapto thiadiazole
Piperidinyl substitution Nucleophilic substitution of tosylated or halogenated thiadiazole with piperidine in DMF, triethylamine, room temp
Amino group presence Introduced during ring formation and retained through substitutions
Purification Recrystallization or silica gel chromatography
Characterization techniques IR, NMR, Mass Spectrometry

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiadiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated reagents and bases like sodium hydride are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted piperidine or thiadiazole derivatives.

Scientific Research Applications

3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-thiadiazol-5-amine derivatives allows for tailored biological activities. Below is a comparative analysis of key analogs:

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Biological Activity EC50 (nM) Yield (%) Purity (%) References
3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine Piperidinylmethyl Under investigation N/A N/A N/A
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 10) 5-Isopropoxypyridin-2-yl, 3-methylpyridin-2-yl Macrofilaricidal (vs. Onchocerca volvulus) <100 36 99.3
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl Not specified (agrochemical applications) N/A N/A N/A
3-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-5-amine 3,4-Dichlorophenyl c-Abl kinase activation N/A 53 N/A
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Pharmaceutical building block N/A N/A N/A

Biological Activity

3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of 1,2,4-thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-(piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine
  • Molecular Formula : C8H14N4S
  • Molecular Weight : 198.29 g/mol
  • CAS Number : 1352999-69-9
  • Purity : 95% .

The presence of the thiadiazole ring and the piperidine moiety contributes significantly to the pharmacological profile of this compound.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit substantial antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Exhibits activity against Escherichia coli and Salmonella typhi .

A study demonstrated that certain derivatives of thiadiazoles showed zones of inhibition ranging from 15–19 mm against Salmonella typhi and E. coli at concentrations of 500 µg/disk .

Anticancer Activity

The anticancer potential of 1,2,4-thiadiazole derivatives has been extensively documented. Compounds containing this scaffold have shown promise in inhibiting cancer cell proliferation:

  • In vitro studies revealed that some thiadiazole derivatives could induce apoptosis in cancer cell lines.
  • The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. The anti-inflammatory activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Neuroprotective Effects

Recent investigations suggest that compounds like 3-(piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine may possess neuroprotective effects, potentially beneficial in conditions such as epilepsy and neurodegenerative diseases. Studies indicate that certain derivatives exhibit anticonvulsant activity comparable to established medications like valproic acid .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by various structural modifications:

ModificationEffect on Activity
Substitution on the thiadiazole ringEnhances antimicrobial potency
Variation in piperidine substituentsAlters neuroprotective and analgesic effects
Presence of halogen groupsIncreases anticancer activity

Case Studies

  • Antimicrobial Efficacy Study :
    • A series of synthesized thiadiazole derivatives were tested against multiple bacterial strains. The results indicated that compounds with specific substitutions exhibited higher antibacterial activity compared to standard antibiotics .
  • Anticancer Research :
    • A derivative of 3-(piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine was evaluated for its cytotoxic effects on breast cancer cell lines. The study concluded that it significantly reduced cell viability through apoptosis induction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 2
3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine

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